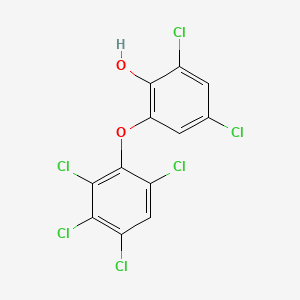
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol is a chlorinated phenol compound known for its significant chemical properties and applications It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a highly chlorinated derivative of phenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,6-tetrachlorophenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the highly reactive chlorine gas. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the toxic nature of chlorine and the potential hazards associated with its handling.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in the formation of various substituted phenol derivatives.
科学的研究の応用
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用機序
The mechanism of action of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes, inhibit enzyme activity, and interfere with metabolic pathways. Its high chlorine content contributes to its reactivity and ability to form strong interactions with biological molecules.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but fewer chlorine atoms.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, known for its use as a pesticide and wood preservative.
2,3,4,6-Tetrachlorophenol: A precursor used in the synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and phenol rings, which confer distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and suitable for various applications that require strong antimicrobial and chemical reactivity.
特性
CAS番号 |
94888-10-5 |
|---|---|
分子式 |
C12H4Cl6O2 |
分子量 |
392.9 g/mol |
IUPAC名 |
2,4-dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)11(19)8(2-4)20-12-7(16)3-5(14)9(17)10(12)18/h1-3,19H |
InChIキー |
DQISXCMVFSGHHZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


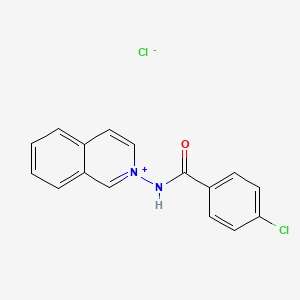

![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
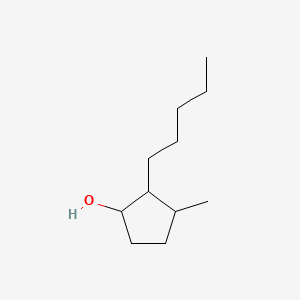
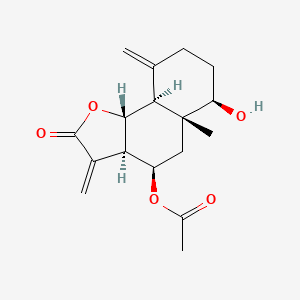


![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
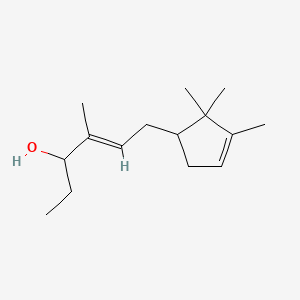
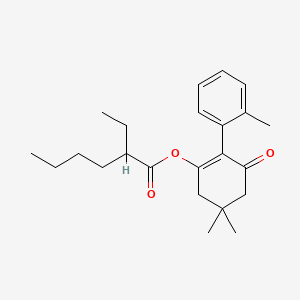

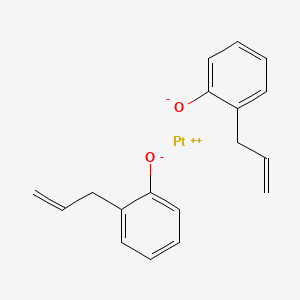
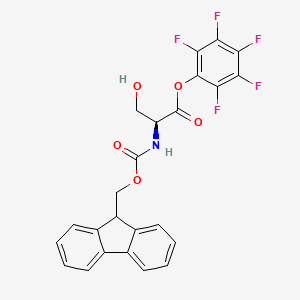
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
